2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl
Overview
Description
2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl is an organophosphorus compound widely used in coordination chemistry as a bidentate ligand. This compound is known for its ability to form stable complexes with various transition metals, making it valuable in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl typically involves the reaction of 6,6’-dimethylbiphenyl with diphenylphosphine chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form secondary phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl is used in a wide range of scientific research applications:
Chemistry: As a ligand in transition metal catalysis, it facilitates reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: It is used in the synthesis of biologically active molecules and in studying enzyme mechanisms.
Medicine: The compound is involved in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of 2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl involves its coordination to transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The compound’s ability to stabilize metal centers and provide a chiral environment is crucial for its effectiveness in asymmetric catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(diphenylphosphino)biphenyl
- Bis(2-diphenylphosphinoethyl)phenylphosphine
- 1,2-Bis(diphenylphosphino)ethane
Uniqueness
2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl is unique due to the presence of methyl groups at the 6,6’-positions, which provide steric hindrance and influence the compound’s coordination properties. This structural feature enhances its ability to form stable and selective metal complexes, making it particularly valuable in asymmetric catalysis .
Properties
IUPAC Name |
[2-(2-diphenylphosphanyl-6-methylphenyl)-3-methylphenyl]-diphenylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h3-28H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQQRGHOPIIMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.